molecular formula C23H19NO8S B3542061 4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3542061
M. Wt: 469.5 g/mol
InChI Key: IXFPEEGBUXNADZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in the benzyl, nitrophenyl, and benzoate groups would contribute to the compound’s aromaticity. The nitro group is a strong electron-withdrawing group, which would affect the electron density in the nitrophenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to produce a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups .

Future Directions

The study and application of complex organic compounds like this one are active areas of research in organic chemistry. Potential future directions could include exploring its synthesis and reactions, investigating its properties, or studying its potential uses .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO8S/c1-2-31-22(25)17-9-7-16(8-10-17)15-32-23(26)20-5-3-4-6-21(20)33(29,30)19-13-11-18(12-14-19)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFPEEGBUXNADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
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4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
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4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

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